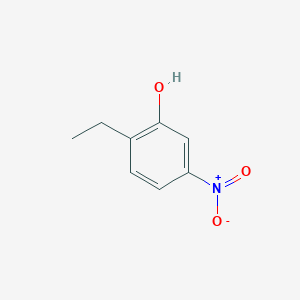

2-Ethyl-5-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFIMSVIDUTMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597063 | |

| Record name | 2-Ethyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90005-90-6 | |

| Record name | 2-Ethyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 5 Nitrophenol Analogues

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable insights into the molecular structure and bonding of nitrophenol compounds. longdom.orgjetir.org These methods probe the vibrational modes of a molecule, which are sensitive to the functional groups present, their bonding environment, and intramolecular interactions such as hydrogen bonding. longdom.orgnih.gov

In the study of nitrophenol analogues like 2-nitrophenol (B165410), FT-IR and Raman spectra are characterized by specific vibrational bands corresponding to the hydroxyl (-OH), nitro (-NO2), and phenyl ring moieties. longdom.org For instance, the O-H stretching vibration is typically observed in the high-frequency region of the IR spectrum. The position and broadening of this band can indicate the presence and strength of intramolecular hydrogen bonding between the hydroxyl and nitro groups, a common feature in ortho-nitrophenols. longdom.org

The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations. spectroscopyonline.com In solid-phase nitrophenol isomers, Raman peaks around 1333-1343 cm⁻¹ are attributed to the asymmetric stretching of the -NO2 group, while the symmetric stretch appears near 1430 cm⁻¹. spectroscopyonline.com The C-H stretching modes of the phenyl ring are generally found in the 3070-3117 cm⁻¹ region. longdom.org Furthermore, C-C stretching vibrations within the phenyl ring are observed at various frequencies, often coupled with other modes. longdom.org

Computational methods, such as Density Functional Theory (DFT), are frequently employed to complement experimental vibrational data. longdom.orgjetir.org These calculations help in the complete assignment of vibrational modes and provide a deeper understanding of the molecular geometry and force constants. longdom.org For example, in a study on 2-nitrophenol, DFT calculations at the B3LYP/6-311++G** level were used to predict vibrational frequencies, which were then compared with experimental IR and Raman data. longdom.org

Table 1: Characteristic Vibrational Frequencies for Nitrophenol Analogues

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| O-H Stretch | 3200 - 3600 | Position and shape are sensitive to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000 - 3150 | Characteristic of the phenyl ring. longdom.org |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong intensity in IR spectra. spectroscopyonline.com |

| NO₂ Symmetric Stretch | 1330 - 1370 | Strong intensity in IR spectra. spectroscopyonline.com |

| C-C Stretch (Aromatic) | 1400 - 1600 | Multiple bands are observed. longdom.org |

| C-N Stretch | 840 - 870 | |

| C-O Stretch | 1150 - 1250 |

Electronic Spectroscopy (UV-Vis) for Chromophoric Systems and Electronic Transitions

UV-Vis spectroscopy is a powerful tool for investigating the electronic structure and transitions within chromophoric systems like nitrophenols. mdpi.comijcrt.org The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The wavelengths of these absorptions provide information about the electronic conjugation and the nature of the electronic transitions.

Nitrophenols typically exhibit absorption bands in the UV region between 200 and 400 nm. rsc.org These absorptions are generally attributed to π → π* and n → π* transitions. ijcrt.org The π → π* transitions, which are usually more intense, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the phenyl ring and the nitro group. The n → π* transitions, which are typically weaker, involve the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl or nitro groups) to an antibonding π* orbital. ijcrt.org

For instance, in 2-nitrophenol, the absorption peak around 351 nm is assigned to the S₀ → S₁ transition with ππ* character, involving a charge transfer from the phenol (B47542) to the nitro group. mdpi.com Another peak at a shorter wavelength (around 279 nm) is attributed to the S₀ → S₄ transition, which also exhibits charge transfer characteristics. mdpi.com The position of these absorption bands can be influenced by factors such as the solvent, pH, and the relative positions of the substituents on the phenyl ring. mdpi.comrsc.org For example, the deprotonated forms of nitrophenols (nitrophenolates) show a significant red shift in their absorption peaks compared to the protonated forms. mdpi.com

The photochemistry of nitrophenols is also a subject of interest, with studies indicating that excitation can lead to processes like excited-state intramolecular proton transfer (ESIPT), especially in ortho-isomers like 2-nitrophenol. mdpi.comnih.gov Time-resolved spectroscopic techniques, such as femtosecond transient absorption, have been used to study the ultrafast dynamics following photoexcitation, revealing processes like nitro-group twisting and solvation. mdpi.comnih.gov

Table 2: Electronic Transitions in Nitrophenol Analogues

| Compound | Solvent | λmax (nm) | Transition Assignment |

| 2-Nitrophenol | Water | 351 | S₀ → S₁ (π → π) mdpi.com |

| 2-Nitrophenol | Water | 279 | S₀ → S₄ (π → π) mdpi.com |

| 2-Nitrophenolate | Water | ~410 | S₀ → S₁ (π → π) mdpi.com |

| 3-Nitrophenol | Water | ~330 | S₀ → S₁ |

| 3-Nitrophenolate | Water | 391 | S₀ → S₁ mdpi.com |

| 4-Nitrophenol (B140041) | Water | ~318 | S₀ → S₁ |

| 4-Nitrophenolate | Water | 401 | S₀ → S₁ (π → π) mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework. uobasrah.edu.iq For 2-Ethyl-5-nitrophenol and its analogues, ¹H and ¹³C NMR are particularly informative. libretexts.orgrsc.org

In the ¹H NMR spectrum of a nitrophenol derivative, the chemical shifts of the aromatic protons are influenced by the electronic effects of the hydroxyl and nitro groups. The nitro group, being strongly electron-withdrawing, tends to deshield the protons on the ring, shifting their signals to a higher frequency (downfield). Conversely, the hydroxyl group is an electron-donating group and shields the ring protons, shifting their signals to a lower frequency (upfield). The coupling patterns between adjacent protons (spin-spin splitting) can help determine the substitution pattern on the benzene (B151609) ring. rsc.org The proton of the hydroxyl group often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information about the carbon skeleton. libretexts.org Similar to ¹H NMR, the chemical shifts of the carbon atoms are affected by the electron-donating and electron-withdrawing nature of the substituents. The carbon atom attached to the electron-withdrawing nitro group will be deshielded and appear at a higher chemical shift, while the carbon attached to the electron-donating hydroxyl group will be shielded. libretexts.org For example, in the ¹³C NMR spectra of nitrophenols, the carbon bearing the nitro group and the carbon bearing the hydroxyl group often have significantly different intensities compared to other carbons. libretexts.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | - | ~155 |

| C2-CH₂CH₃ | - | ~130 |

| C3-H | ~7.0 - 7.2 | ~115 |

| C4-H | ~7.8 - 8.0 | ~125 |

| C5-NO₂ | - | ~145 |

| C6-H | ~7.5 - 7.7 | ~120 |

| -CH₂CH₃ | ~2.6 - 2.8 | ~20-25 |

| -CH₂CH₃ | ~1.2 - 1.4 | ~10-15 |

| -OH | ~10 - 11 | - |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual values may vary.

Mass Spectrometry Techniques for Compound Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. libretexts.org When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically forming a molecular ion (M⁺•). libretexts.org The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound.

The molecular ion is often unstable and undergoes fragmentation, breaking down into smaller, charged fragments (daughter ions). whitman.edu The pattern of these fragments is characteristic of the molecule's structure. For nitrophenols, common fragmentation pathways involve the loss of the nitro group (as NO₂ or NO) and the hydroxyl group. libretexts.orgresearchgate.net For instance, in the mass spectra of nitrophenol isomers, fragment ions corresponding to the loss of NO• and NO₂⁻ are commonly observed. libretexts.orgresearchgate.net The fragmentation of nitroaromatic compounds often involves the loss of a nitro group, which can be seen as a peak at m/z 46 (for NO₂⁺) or a loss of 46 from the molecular ion. youtube.com Another common fragmentation is the loss of NO, resulting in a peak corresponding to [M-30]⁺. youtube.com

The fragmentation patterns can be used to distinguish between isomers. For example, the mass spectra of o-, m-, and p-nitrophenol all show clusters of fragment ions at similar m/z values, but the relative abundances of these ions differ significantly. libretexts.org For this compound, one would expect to see the molecular ion peak and fragment ions resulting from the loss of the ethyl group, the nitro group, and combinations thereof.

Table 4: Common Fragment Ions in the Mass Spectra of Nitrophenol Analogues

| Fragment Ion | Formation Pathway | Typical m/z |

| [M - NO]⁺ | Loss of nitric oxide radical | M - 30 |

| [M - NO₂]⁺ | Loss of nitrogen dioxide radical | M - 46 |

| [M - H₂O]⁺• | Loss of water | M - 18 |

| [M - CO]⁺• | Loss of carbon monoxide | M - 28 |

| C₆H₅O⁺ | Loss of NO₂ from nitrophenol | 93 |

| C₅H₅⁺ | Phenyl cation fragmentation | 65 |

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) is a primary technique for determining the three-dimensional atomic arrangement of a crystalline solid. cambridge.org For compounds like this compound that can be crystallized, single-crystal XRD provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com

Studies on nitrophenol analogues have revealed important structural features. For example, the crystal structure of m-nitrophenol exists in two polymorphic forms, monoclinic and orthorhombic. mdpi.com In the monoclinic form, which has a centrosymmetric structure, there is a moderate hydrogen bond between the hydroxyl group and an oxygen atom of the nitro group of a neighboring molecule. mdpi.com

Powder XRD is another valuable technique, particularly for identifying crystalline phases and determining lattice parameters. cambridge.orgresearchgate.net For instance, powder diffraction data has been collected for various phenol derivatives, including 2,6-dichloro-4-nitrophenol, which was found to crystallize in the triclinic system with four molecules in the unit cell. cambridge.org

Table 5: Crystallographic Data for a Nitrophenol Analogue (m-Nitrophenol, monoclinic form)

| Parameter | Value |

| Crystal System | Monoclinic mdpi.com |

| Space Group | P2₁/n mdpi.com |

| a (Å) | Value not specified |

| b (Å) | Value not specified |

| c (Å) | Value not specified |

| β (°) | Value not specified |

| Volume (ų) | Value not specified |

| Z | 4 mdpi.com |

Note: Specific cell parameters were not provided in the source.

Surface-Sensitive Spectroscopies (XPS, FESEM, EDS) for Material Characterization

Surface-sensitive spectroscopic techniques are crucial for characterizing the surface chemistry and morphology of materials, which is particularly relevant when nitrophenol compounds are used in applications such as sensors or catalysts. rsc.orgrsc.org

X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and chemical states of atoms on a material's surface. researchgate.net In the context of nitrophenols, XPS can be used to identify the presence of carbon, oxygen, and nitrogen. The binding energies of the N 1s core level can distinguish between nitro groups (typically with binding energies around 406.4-406.8 eV) and amino groups (around 400.2-400.7 eV), which is useful for studying reactions involving the reduction of the nitro group. researchgate.net

Field Emission Scanning Electron Microscopy (FESEM) is used to visualize the surface morphology and topography of materials at high resolution. tandfonline.comresearchgate.net For example, FESEM has been used to study the morphology of nanocomposites used for the catalytic degradation of p-nitrophenol, revealing features like uniform spherical structures. tandfonline.com

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is often coupled with FESEM to provide elemental analysis of the surface. rsc.orgtandfonline.com EDS can confirm the presence of expected elements and provide their relative abundance. For example, in a study of a Mn₃O₄·CuO nanocomposite used for p-nitrophenol degradation, EDS confirmed the presence of copper, manganese, and oxygen. tandfonline.com

These techniques are particularly valuable for studying nitrophenol derivatives that have been immobilized on surfaces or incorporated into nanomaterials for various applications. nih.govmdpi.com

Table 6: Summary of Surface-Sensitive Spectroscopy Applications for Nitrophenol-Related Materials

| Technique | Information Obtained | Example Application |

| XPS | Elemental composition, chemical states of elements. researchgate.net | Distinguishing between nitro and amino groups on a modified electrode surface. researchgate.net |

| FESEM | Surface morphology, topography, particle size and shape. tandfonline.comresearchgate.net | Characterizing the structure of a catalyst used for nitrophenol degradation. tandfonline.com |

| EDS | Elemental composition and mapping of the surface. rsc.orgtandfonline.com | Confirming the elemental composition of a nanocomposite containing nitrophenol derivatives. tandfonline.com |

Computational Chemistry and Theoretical Modeling of 2 Ethyl 5 Nitrophenol Systems

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and reactivity of molecular systems, including nitrophenol derivatives. science.govacs.org DFT methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of moderate size like 2-Ethyl-5-nitrophenol. rsc.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.govlongdom.org The presence of the ethyl and nitro groups on the phenol (B47542) ring introduces possibilities for different conformers. Conformational analysis involves exploring the potential energy surface to identify the lowest energy conformers. The orientation of the ethyl group and the nitro group relative to the hydroxyl group can significantly influence the molecule's stability and properties. longdom.org While specific studies on this compound are not abundant, research on related molecules like 2-substituted phenols and nitrophenols shows that the interplay of steric and electronic effects governs the preferred conformation. acs.orgacs.org

Illustrative Optimized Geometrical Parameters for this compound Disclaimer: The following table contains hypothetical data for this compound, generated based on typical values from DFT calculations for similar nitrophenol derivatives, as direct experimental or computational data was not available in the searched literature.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G(d,p)) |

| Bond Length | C-O (hydroxyl) | 1.35 Å |

| Bond Length | O-H (hydroxyl) | 0.97 Å |

| Bond Length | C-N (nitro) | 1.48 Å |

| Bond Length | N-O (nitro) | 1.23 Å |

| Bond Angle | C-O-H | 109.5° |

| Bond Angle | O-C-C (ring) | 121.0° |

| Dihedral Angle | H-O-C-C | 0° (planar, indicating intramolecular H-bond) |

| Dihedral Angle | C-C-N-O | ~180° (nitro group co-planar with the ring) |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgicourse.club It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com For this compound, the HOMO is typically localized on the electron-rich phenol ring and the hydroxyl group, while the LUMO is concentrated on the electron-withdrawing nitro group. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for predicting the molecule's reactivity and kinetic stability. researchgate.netdergipark.org.tr A smaller energy gap suggests higher reactivity. researchgate.net DFT calculations can provide detailed information about the energies and spatial distributions of these frontier orbitals, offering insights into the sites susceptible to electrophilic and nucleophilic attack. youtube.com

Predicted Frontier Molecular Orbital Energies for this compound Disclaimer: The data in this table is illustrative and based on general trends for nitrophenols, as specific computational results for this compound were not found in the reviewed literature.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.8 | Primarily located on the phenol ring and oxygen of the hydroxyl group. |

| LUMO | -2.5 | Mainly centered on the nitro group and the aromatic ring. |

| HOMO-LUMO Gap | 4.3 eV | Indicates moderate reactivity. |

Spectroscopic Property Prediction (Vibrational, Electronic)

DFT calculations are highly effective in predicting spectroscopic properties. The theoretical vibrational spectrum (infrared and Raman) can be calculated by computing the second derivatives of the energy with respect to the atomic displacements. nih.govtandfonline.com These calculated frequencies, when scaled appropriately, show good agreement with experimental data and aid in the assignment of vibrational modes to specific functional groups. nih.gov For this compound, characteristic vibrational frequencies would include the O-H stretch of the hydroxyl group, the symmetric and asymmetric stretches of the NO2 group, and various C-H and C-C stretching and bending modes of the aromatic ring and ethyl substituent. dergipark.org.tr

Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). nih.gov By calculating the vertical excitation energies and oscillator strengths, one can predict the wavelengths of maximum absorption (λmax). researchgate.netdergipark.org.tr For nitrophenols, the electronic transitions are typically of the π → π* and n → π* type, involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov

Predicted Vibrational and Electronic Spectroscopic Data for this compound Disclaimer: This table presents hypothetical spectroscopic data for this compound based on known values for similar compounds, as specific literature data is unavailable.

| Spectroscopic Property | Predicted Value | Assignment |

| Vibrational Frequency (IR) | ~3200-3400 cm⁻¹ | O-H stretch (intramolecularly H-bonded) |

| Vibrational Frequency (IR) | ~1520 cm⁻¹ | Asymmetric NO₂ stretch |

| Vibrational Frequency (IR) | ~1340 cm⁻¹ | Symmetric NO₂ stretch |

| Electronic Transition (UV-Vis) | ~350-400 nm | π → π* transition |

Intramolecular Interactions and Hydrogen Bonding

The presence of both a hydroxyl group (a hydrogen bond donor) and a nitro group (a potential hydrogen bond acceptor) in an ortho or meta position can lead to intramolecular hydrogen bonding. In this compound, the hydroxyl and nitro groups are meta to each other, making a direct intramolecular hydrogen bond less likely than in ortho-nitrophenol. aip.org However, computational studies on substituted phenols have shown that even weaker intramolecular interactions can influence the molecular conformation and properties. acs.orgresearchgate.net DFT calculations can quantify the strength of such hydrogen bonds by analyzing the geometry (e.g., H---O distance) and the electron density at the bond critical point. researchgate.net The formation of an intramolecular hydrogen bond can affect the vibrational frequency of the O-H group, typically causing a redshift (a shift to lower wavenumbers) in the IR spectrum. researchgate.net

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Intermolecular Interactions

While DFT is excellent for studying individual molecules, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful techniques for exploring the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. theses.cznih.gov These methods rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms.

For this compound, MD simulations could be used to study its solvation in different solvents, revealing information about the structure of the solvation shell and the dynamics of solute-solvent interactions. researchgate.net MC simulations are particularly useful for studying adsorption processes and determining the most favorable binding configurations between molecules. chemmethod.comchemmethod.comresearchgate.net For instance, studies on the adsorption of nitrophenols onto surfaces like graphene have utilized MC simulations to identify low-energy adsorption sites and understand the role of intermolecular forces, such as van der Waals interactions and hydrogen bonding. chemmethod.comchemmethod.com These simulations provide insights into how this compound might interact with other molecules in its environment. mdpi.comacs.org

Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atoms, chemical bonds, and the nature of atomic interactions. nih.govmdpi.communi.cz QTAIM analysis can be performed on the electron density obtained from DFT calculations. rsc.orgchemrxiv.org

By locating the bond critical points (BCPs) in the electron density between atoms, QTAIM can characterize the nature of chemical bonds. mdpi.com The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal whether an interaction is a shared (covalent) or closed-shell (ionic, van der Waals, or hydrogen bond) interaction. mdpi.communi.cz For this compound, QTAIM could be used to:

Analyze the covalent bonds within the molecule to understand their strength and polarity.

Characterize any intramolecular hydrogen bonds by identifying a BCP between the hydrogen of the hydroxyl group and an oxygen of the nitro group. chemrxiv.org

Investigate intermolecular interactions by analyzing the BCPs between atoms of different molecules in a dimer or a larger cluster.

Illustrative QTAIM Parameters for a Hypothetical Intramolecular H-Bond in a Nitrophenol Disclaimer: The following data is illustrative of a typical intramolecular hydrogen bond in a nitrophenol derivative and not specific to this compound.

| QTAIM Parameter at BCP | Value (atomic units) | Interpretation |

| Electron Density (ρ) | 0.025 | Indicates a weak to moderate interaction. |

| Laplacian of Electron Density (∇²ρ) | +0.08 | Positive value is characteristic of a closed-shell interaction (hydrogen bond). |

| Total Energy Density (H(r)) | -0.001 | A small negative value suggests some degree of covalent character. |

Reaction Mechanism Elucidation through Computational Transition State Theory

The study of chemical reactions at a molecular level has been profoundly advanced by the application of computational chemistry. For a molecule such as this compound, which possesses multiple reactive sites, theoretical modeling provides an indispensable tool for elucidating complex reaction mechanisms. Computational transition state theory, in particular, allows for the in-depth analysis of reaction pathways, offering predictions of reaction rates and the identification of transient, high-energy transition state structures that are often impossible to observe experimentally. fossee.inims.ac.jp

Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by considering the equilibrium between reactants and an activated complex, or transition state. fossee.innumberanalytics.com Modern computational approaches, often employing Density Functional Theory (DFT) or other high-level ab initio methods, can accurately calculate the potential energy surface of a reaction, locating the minimum energy pathways and the saddle points corresponding to transition states. acs.org

For nitrophenol derivatives, computational studies have been instrumental in understanding various reaction types, including formation mechanisms, excited-state dynamics, and degradation pathways. nih.govsci-hub.seresearchgate.net These studies often utilize methods like Canonical Variational Transition State Theory (CVT), which refines TST by locating the transition state at the point of minimum flux along the reaction path, and incorporate corrections for quantum mechanical effects such as tunneling, for which the Small Curvature Tunneling (SCT) method is frequently employed. sci-hub.senih.gov

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous compounds like other nitrophenols and ethyl-substituted aromatics offer significant insights. For instance, theoretical investigations into the atmospheric oxidation of ethylbenzene (B125841) by hydroxyl radicals have detailed the formation of ethyl-phenol and nitro-ethylbenzene, highlighting the importance of the ethyl group in directing reaction pathways. mdpi.com Similarly, studies on the formation of nitrophenols from phenoxy radicals and nitrogen dioxide have been computationally modeled, revealing the intricate steps of keto-enol tautomerism. sci-hub.se

A hypothetical reaction mechanism for the nitration of 2-ethylphenol (B104991) to form this compound, for example, would proceed via an electrophilic aromatic substitution pathway. Computational modeling of this reaction would involve the following key steps:

Reactant and Product Optimization: The geometries of the reactants (e.g., 2-ethylphenol and a nitrating agent like the nitronium ion, NO₂⁺) and the product (this compound) are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This involves locating a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

Frequency Analysis: Vibrational frequency calculations are carried out to confirm the nature of the stationary points. Reactants and products will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the identified transition state correctly connects the desired reactants and products along the minimum energy path. fossee.in

Energy Profile and Rate Constant Calculation: The energies of the reactants, transition state, and products are used to determine the activation energy (the energy barrier of the reaction). This, along with the partition functions of the species, allows for the calculation of the theoretical reaction rate constant using the TST equation. numberanalytics.com

The presence of the ethyl and nitro groups on the phenol ring of this compound introduces electronic and steric factors that would influence the energetics and geometries of any proposed reaction mechanism. The electron-withdrawing nature of the nitro group and the electron-donating, sterically bulky nature of the ethyl group would be key considerations in a computational analysis.

Detailed Research Findings

Although specific research on this compound is limited, data from related computational studies can provide a framework for understanding its potential reactivity. For instance, the calculated rate constants for the reaction of various substituted phenols with nitrogen dioxide provide a comparative basis for estimating the reactivity of this compound.

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Computational Method | Reference |

| o-aminophenol + NO₂ | 2.37 x 10⁻¹⁶ | B3LYP/6-311++G(d,p) with CVT/SCT | sci-hub.se |

| m-aminophenol + NO₂ | - | B3LYP/6-311++G(d,p) with CVT/SCT | sci-hub.se |

| p-aminophenol + NO₂ | - | B3LYP/6-311++G(d,p) with CVT/SCT | sci-hub.se |

| o-methylaminophenol + NO₂ | 1.91 x 10⁻¹⁴ | B3LYP/6-311++G(d,p) with CVT/SCT | sci-hub.se |

| m-methylaminophenol + NO₂ | 4.28 x 10⁻²⁰ | B3LYP/6-311++G(d,p) with CVT/SCT | sci-hub.se |

| p-methylaminophenol + NO₂ | 8.78 x 10⁻¹⁵ | B3LYP/6-311++G(d,p) with CVT/SCT | sci-hub.se |

| Phenyl radical + Ethyl Acetate (B1210297) | 2.45 x 10⁻¹⁴ | CCSD(T)/cc-pVDZ//B3LYP/6-31+G(d,p) with CVT/SCT | nih.gov |

| EB-Ortho + O₂ | 9.57 x 10⁻¹⁶ | M06-2X/6-311++G(d,p) with TST | mdpi.com |

| EB-Ortho + NO₂ | 1.78 x 10⁻¹¹ | M06-2X/6-311++G(d,p) with TST | mdpi.com |

Table 1: Theoretical Rate Constants for Reactions of Related Phenolic and Aromatic Compounds.

Furthermore, the study of the ethylbenzene-OH adduct (EB-Ortho) with O₂ and NO₂ reveals the branching pathways leading to different products, with calculated activation energies dictating the most favorable routes.

| Reaction Pathway | Product(s) | Activation Energy (kcal/mol) | Computational Method | Reference |

| EB-Ortho + O₂ → o-ethyl-phenol + HO₂ | o-ethyl-phenol | 19.34 | M06-2X/6-311++G(d,p) | mdpi.com |

| EB-Ortho + O₂ → EB-PO1 | Peroxy radical | 7.22 | M06-2X/6-311++G(d,p) | mdpi.com |

| EB-Ortho + NO₂ → 2-nitro-ethylbenzene + H₂O | 2-nitro-ethylbenzene | 1.55 | M06-2X/6-311++G(d,p) | mdpi.com |

| EB-Ortho + NO₂ → o-ethyl-phenol + HONO | o-ethyl-phenol | 1.15 | M06-2X/6-311++G(d,p) | mdpi.com |

Table 2: Calculated Activation Energies for Reaction Pathways of the Ethylbenzene-OH Adduct.

These findings underscore the power of computational transition state theory to dissect complex reaction networks and provide quantitative predictions of reactivity, a methodology that holds significant promise for the future study of this compound.

Environmental Transformation and Biogeochemical Cycling of Nitrophenols, Including 2 Ethyl 5 Nitrophenol

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For nitrophenols, these pathways are primarily driven by light and chemical oxidants.

Photolysis, the breakdown of compounds by light, is a significant degradation pathway for nitrophenols in both aquatic and atmospheric environments. cdc.gov In the atmosphere, nitrophenols are subject to degradation initiated by reactions with OH radicals during the day and NO3 radicals at night. noaa.gov They are also readily photolyzed due to their strong absorption of ultraviolet-visible radiation. noaa.gov The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days. cdc.gov The photolysis of gas-phase nitrophenols can also be an important source of nitrous acid (HONO) in the atmosphere, which plays a role in the formation of hydroxyl radicals. noaa.govunito.it

In aquatic systems, photolysis is a key process, especially in near-surface waters where sunlight penetration is maximal. cdc.gov The half-life for nitrophenols in fresh water can range from one to eight days. cdc.gov Quantum mechanical calculations reveal that both 2-nitrophenol (B165410) (2-NP) and 4-nitrophenol (B140041) (4-NP) can be easily dissociated by light in both gaseous and aqueous phases, with OH· and NO being the major products rather than HONO. rsc.org However, aqueous 4-NP can generate HONO through intermolecular hydrogen transfer with surrounding water molecules. rsc.org The photolysis frequency for 2-NP is notably higher than for 4-NP, suggesting that compounds like 2-Ethyl-5-nitrophenol, which share structural similarities with 2-NP, may also be susceptible to photolytic degradation. unito.itrsc.org Studies have shown that variations in photolysis rates can significantly change the simulated daytime concentrations of nitrophenols in the atmosphere. noaa.gov

| Environmental Compartment | Degradation Process | Half-life/Rate | Key Products | Citation |

| Atmosphere | Photolysis & Radical Reactions | 3–18 days | HONO, OH·, NO | cdc.govnoaa.govunito.itrsc.org |

| Aquatic Systems (Fresh Water) | Photolysis | 1–8 days | OH·, NO, HONO | cdc.govrsc.org |

| Aquatic Systems (Sea Water) | Photolysis | 13–139 days | - | cdc.gov |

Chemical oxidation is another critical abiotic pathway for the transformation of nitrophenols. In water, reactions with hydroxyl radicals (OH·) can lead to the formation of various products, including 1,4-benzoquinone (B44022), 1,4-dihydroxybenzene, and 4-nitrocatechol (B145892). cdc.gov The reaction of nitrophenols with sulfate (B86663) radicals (SO₄·⁻), often employed in advanced oxidation processes (AOPs) for water treatment, can also lead to their degradation. nih.govacs.org

However, these oxidation processes can generate various byproducts. For instance, the oxidation of nitrophenols can result in the formation of other nitrophenolic compounds, such as 2,4-dinitrophenol (B41442) and 5-nitrosalicylic acid. nih.gov Furthermore, the reaction of these byproducts with chlorine during water disinfection can produce chlorinated derivatives, which may be more persistent and toxic than the parent compounds. nih.gov The Fenton process, which utilizes hydrogen peroxide and iron ions to generate hydroxyl radicals, has been shown to mineralize nitrophenols, although complete mineralization to CO₂ can be limited. researchgate.net The byproducts of Fenton oxidation often include carboxylic acids like acetic acid and oxalic acid. researchgate.net

| Oxidation Process | Oxidant | Key Byproducts | Citation |

| Aqueous Oxidation | Hydroxyl Radical (OH·) | 1,4-benzoquinone, 1,4-dihydroxybenzene, 4-nitrocatechol | cdc.gov |

| Sulfate Radical AOPs | Sulfate Radical (SO₄·⁻) | 2,4-dinitrophenol, 5-nitrosalicylic acid | nih.gov |

| Chlorination (of byproducts) | Chlorine | Chlorinated nitrophenolic derivatives | nih.gov |

| Fenton Process | OH· (from H₂O₂ + Fe²⁺) | Acetic acid, oxalic acid | researchgate.net |

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation, or biodegradation, is a crucial process for the removal of nitrophenols from soil and water, mediated by a diverse range of microorganisms. researchgate.net

Nitrophenols can be degraded under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the pathways and efficiencies differ significantly. researchgate.net

Aerobic Biodegradation: Under aerobic conditions, the degradation of nitrophenols is generally faster and more complete. researchgate.net For 2-nitrophenol, the aerobic pathway typically involves the initial removal of the nitro group as nitrite (B80452), followed by the formation of catechol, which is then cleaved and enters central metabolic pathways. cdc.gov The degradation of p-nitrophenol (PNP) can proceed through two main oxidative pathways: the hydroquinone (B1673460) pathway or the hydroxyquinol pathway, both leading to intermediates that are further broken down. frontiersin.orgnih.gov

Anaerobic Biodegradation: Under anaerobic conditions, the primary initial step is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), forming aminophenols. cdc.govresearchgate.net For example, 2-nitrophenol is reduced to 2-aminophenol. cdc.gov These amino compounds can then be further degraded, ultimately to methane (B114726) and carbon dioxide under methanogenic conditions. researchgate.net Sequential anaerobic/aerobic processes have been shown to be highly effective, where the anaerobic stage transforms the nitrophenol into a more readily biodegradable aminophenol, which is then completely mineralized in the subsequent aerobic stage. nih.gov

| Condition | Initial Step | Key Intermediates | Final Products (Mineralization) | Citation |

| Aerobic | Oxidative removal of nitro group | Catechol, Hydroquinone, Hydroxyquinol | CO₂, H₂O, Nitrite | cdc.govfrontiersin.orgnih.gov |

| Anaerobic | Reduction of nitro group to amino group | Aminophenols | Methane, CO₂, Ammonia | cdc.govresearchgate.net |

A wide variety of bacteria capable of degrading nitrophenols have been isolated from contaminated environments. These microorganisms possess specific enzymes that catalyze the breakdown of these compounds.

Genera of bacteria known to degrade nitrophenols include Pseudomonas, Rhodococcus, Arthrobacter, Nocardia, Burkholderia, and Cupriavidus. nih.govfrontiersin.orgnih.govsjtu.edu.cn For example, Pseudomonas species are frequently implicated in the degradation of p-nitrophenol, often utilizing a hydroquinone pathway. nih.govoup.com Rhodococcus species, on the other hand, often degrade nitrophenols via a hydroxyquinol (or 1,2,4-benzenetriol) pathway. nih.govsjtu.edu.cn

The key enzymes involved in the initial steps of nitrophenol degradation are typically monooxygenases or dioxygenases. researchgate.net These enzymes incorporate one or two atoms of oxygen into the aromatic ring, which destabilizes the structure and facilitates the removal of the nitro group. researchgate.net For instance, p-nitrophenol monooxygenase catalyzes the initial hydroxylation of p-nitrophenol. nih.gov

| Microorganism Genus | Degraded Nitrophenol(s) | Key Enzyme(s) | Citation |

| Pseudomonas | p-Nitrophenol, 2-Chloro-4-nitrophenol | p-Nitrophenol 4-monooxygenase, Hydroquinone 1,2-dioxygenase | nih.govnih.govasm.org |

| Rhodococcus | p-Nitrophenol, 2-Chloro-4-nitrophenol | p-Nitrophenol monooxygenase, BT 1,2-dioxygenase | nih.govsjtu.edu.cnresearchgate.net |

| Arthrobacter | p-Nitrophenol | 4-Nitrophenol 2-monooxygenase | nih.gov |

| Burkholderia | p-Nitrophenol, 2-Chloro-4-nitrophenol | p-Nitrophenol monooxygenase | asm.org |

| Cupriavidus | 2-Chloro-5-nitrophenol, m-Nitrophenol | NADPH-dependent nitroreductase, Aminohydroquinone dioxygenase | frontiersin.org |

The microbial degradation of nitrophenols is encoded by specific gene clusters. The two primary catabolic routes are the hydroquinone (HQ) pathway and the hydroxyquinol (BT) pathway.

Hydroquinone (HQ) Pathway: This pathway is common in Gram-negative bacteria like Pseudomonas. nih.govasm.org It is initiated by a monooxygenase that converts p-nitrophenol (PNP) to 1,4-benzoquinone (BQ), with the release of nitrite. BQ is then reduced to hydroquinone (HQ). The aromatic ring of HQ is subsequently cleaved by a dioxygenase. nih.govasm.org The genes for this pathway are often found in a cluster, such as the pnp gene cluster in Burkholderia sp. strain SJ98. asm.org

Hydroxyquinol (BT) Pathway: This pathway is characteristic of Gram-positive bacteria, such as Arthrobacter and Rhodococcus. nih.govasm.org It begins with the conversion of PNP to 4-nitrocatechol (4-NC), which is then transformed into 1,2,4-benzenetriol (B23740) (BT). The BT ring is then cleaved by a dioxygenase. nih.govasm.org The genes encoding these enzymes, such as the npc genes in Rhodococcus opacus SAO101, are also typically organized in clusters. nih.gov Interestingly, some bacteria, like Pseudomonas sp. 1-7, have been found to possess the genetic machinery for both the HQ and BT pathways. nih.gov

Genetic analyses, including gene knockout and complementation studies, have been crucial in elucidating these pathways and confirming the essential role of specific genes, such as pnpA (encoding the oxygenase component), in the degradation of both nitrophenols and their chlorinated analogues. sjtu.edu.cnasm.org

Environmental Persistence and Half-Life Determination in Water, Sediment, and Soil Matrices

Biodegradation is considered the most significant process determining the fate of nitrophenols in soil and water. cdc.gov The rate of degradation can, however, be influenced by the initial concentration of the compound, the presence of adapted microorganisms, and nutrient availability. cdc.gov In some cases, the rate of disappearance does not follow first-order kinetics, which can make a simple half-life evaluation challenging. cdc.gov

In Water: In aquatic environments, both photolysis (degradation by light) and biodegradation are important fate processes for nitrophenols. cdc.gov Photolysis is particularly significant in near-surface waters where sunlight penetration is highest. cdc.gov The half-life of nitrophenols in freshwater can range from one to eight days, while in seawater, it may be considerably longer, ranging from 13 to 139 days. cdc.gov

In Soil: In soil environments, biodegradation is typically the primary degradation pathway. cdc.gov The persistence is influenced by soil type, organic matter content, and redox conditions (aerobic vs. anaerobic). For instance, the half-life of 4-nitrophenol in topsoil under aerobic conditions is estimated to be between one and three days, whereas under anaerobic conditions, it can extend to 14 days. cdc.gov In subsoils, where microbial activity is generally lower, the half-life can increase to around 40 days under aerobic conditions. cdc.gov For 2-nitrophenol, a half-life of approximately 12 days has been reported in soil under aerobic conditions. cdc.govgovinfo.gov The persistence of these compounds is a concern as it can lead to long-term ecological damage. ontosight.ai

Table 1: Estimated Environmental Half-Life of Selected Nitrophenols

Engineered Remediation Strategies for Nitrophenol Contamination (e.g., Photocatalysis, Adsorption)

Due to the toxicity and persistence of nitrophenolic compounds in the environment, various engineered remediation strategies have been developed to remove them from contaminated water and soil. Among the most studied methods are adsorption and advanced oxidation processes (AOPs), such as photocatalysis. ugr.es

Adsorption: Adsorption is a widely used technique for removing contaminants from wastewater due to its operational simplicity and cost-effectiveness. researchgate.net The process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent). Various materials have been investigated for the adsorption of nitrophenols, including activated carbons, mesoporous silica, and modified biopolymers.

Research has shown that aminopropyl-modified mesoporous MCM-48 is a highly effective and reusable adsorbent for o-nitrophenol, m-nitrophenol, and p-nitrophenol from aqueous solutions. researchgate.net The strong adsorption affinity is attributed to hydrogen bonding between the nitrophenols and the amino groups on the adsorbent's surface. researchgate.net Kinetic studies indicated that the adsorption process fits a pseudo-second-order model, and the equilibrium data are well-described by the Langmuir isotherm model. researchgate.net Thermodynamic analysis revealed the adsorption to be a spontaneous and exothermic process. researchgate.net

Photocatalysis: Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂), and a light source (like UV or solar light) to generate highly reactive oxygen species (ROS). These ROS, such as hydroxyl radicals, can degrade organic pollutants into less harmful substances like CO₂, H₂O, and inorganic ions. ugr.es

The efficiency of photocatalysis can be limited by the wide bandgap of catalysts like TiO₂, which restricts their activation to the UV portion of the spectrum. lidsen.com To overcome this, research has focused on modifying catalysts to enhance their activity under visible or solar light. For instance, co-doping TiO₂ with silver and sulfur has been shown to significantly increase the photocatalytic degradation of 2-nitrophenol under natural solar light. nih.gov This modified catalyst decomposed over 99% of the contaminant in less than 150 minutes, with reaction and adsorption constants 2.4 and 4.1 times larger than that of unmodified TiO₂, respectively. nih.gov

Combining different metal oxides to form nanocomposites is another strategy. A cerium oxide-titanium oxide (CeO₂-TiO₂) nanocomposite has demonstrated high efficiency in degrading p-nitrophenol, achieving 97.3% removal under UV light. lidsen.com The synergistic effect between the two oxides helps to reduce the recombination of electron-hole pairs, thereby enhancing the photocatalytic activity. lidsen.com

Combining adsorption with photocatalysis in composite materials is a promising approach. The adsorbent component can concentrate pollutants near the photocatalytic surface, enhancing the degradation efficiency. ugr.es

Table 2: Research Findings on Engineered Remediation Strategies for Nitrophenols

Advanced Analytical Methodologies for Trace Detection and Quantification of 2 Ethyl 5 Nitrophenol

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation and analysis of complex mixtures, and it is exceptionally well-suited for distinguishing nitrophenol isomers and related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV-Vis, Electrochemical)

HPLC is a premier technique for analyzing nitrophenols due to its high resolution and sensitivity, especially when coupled with various detectors. It is ideal for non-volatile and thermally sensitive compounds like nitrophenols.

Research Findings: An isocratic HPLC method using a monolithic column has been successfully developed and validated for the determination of several nitrophenols, including 2-nitrophenol (B165410) and 4,6-dinitro-o-cresol, in tap water. chromatographyonline.com Optimal separation was achieved with a mobile phase of 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile, allowing for analysis in under 3.5 minutes. chromatographyonline.com For enhanced sensitivity, especially in complex matrices like industrial wastewater, preconcentration techniques such as electromembrane extraction (EME) can be coupled with HPLC-UV analysis. frontiersin.org This approach was shown to significantly improve detection limits for 2-nitrophenol and 4-nitrophenol (B140041). Another study developed an HPLC-Photo Diode Array (PDA) detector method to specifically differentiate between aminonitrophenol isomers, such as 4-amino-3-nitrophenol (B127093) and 2-amino-5-nitrophenol (B90527), which are structurally similar to the target compound. pom.go.id This highlights HPLC's capability for selective isomer separation. pom.go.id

Detection is commonly performed using UV-Vis detectors, as nitrophenols exhibit strong absorbance in the UV region. chromatographyonline.com Electrochemical detection (HPLC-ED) offers an alternative with high sensitivity for electroactive compounds, with a method for various nitrophenols demonstrating detection limits in the micromolar range. researchgate.net

| Compound | HPLC Method | Linear Range | LOD | LOQ | Reference |

| 2-Nitrophenol | Isocratic, Monolithic Column, UV | 5–200 ng/mL | 1.8 ng/mL | 5.9 ng/mL | chromatographyonline.com |

| 4,6-Dinitro-o-cresol | Isocratic, Monolithic Column, UV | 5–200 ng/mL | 2.9 ng/mL | 9.7 ng/mL | chromatographyonline.com |

| 4-Nitrophenol | EME-HPLC-UV | 10-1000 ng/mL | 3 ng/mL | 10 ng/mL | frontiersin.org |

| 4-Amino-3-nitrophenol | Isocratic, C18, PDA | Not specified | Not specified | 0.07% | pom.go.id |

Table 1: Performance data for HPLC analysis of various nitrophenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS offers unparalleled sensitivity and specificity, making it a definitive tool for identifying and quantifying organic compounds. However, the polar and low-volatility nature of nitrophenols necessitates a derivatization step to convert them into more volatile and thermally stable forms suitable for GC analysis. researchgate.net

Research Findings: Common derivatization strategies include silylation, acetylation, and methylation. A method using N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) was developed for the analysis of 20 different phenolic compounds, including nitrophenols, in atmospheric samples. researchgate.net Another approach involves in-situ acetylation using acetic anhydride, which has been effectively used to quantify 26 different oxidative hair dye ingredients, including 2-amino-5-nitrophenol. mdpi.com This method provides characteristic fragment ions that are useful for selective ion monitoring (SIM), enhancing specificity. mdpi.com Flash heater derivatization is another technique that has been applied to nitrophenol analysis. researchgate.net The choice of carrier gas can also be critical; while helium is standard, methods using hydrogen carrier gas with specialized inert ion sources have been developed to retain the mass spectral fidelity of nitro-containing compounds, which can otherwise be prone to hydrogenation in the source. hpst.cz

| Analyte Class | Derivatization Reagent | Key Findings | Reference |

| Nitrophenols | N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) | Enables analysis of a wide range of nitroaromatic compounds; provides characteristic EI and CI mass spectra. | nih.gov |

| Oxidative Dyes (inc. 2-amino-5-nitrophenol) | Acetic Anhydride (in-situ) | Provides stable derivatives with characteristic fragment ions for SIM mode; LODs in the 0.02–2.58 µg/g range. | mdpi.com |

| Nitrophenols | None (with HydroInert Source) | Specialized MS source allows analysis of underivatized nitrophenols with H2 carrier gas, preventing reduction of nitro groups. | hpst.cz |

Table 2: Derivatization and analysis strategies for nitrophenols using GC-MS.

Electrochemical Sensing Platforms for Nitrophenol Detection

Electrochemical sensors have emerged as a rapid, low-cost, and highly sensitive alternative for the detection of nitrophenols. acs.orgiapchem.org These platforms typically rely on the electrochemical reduction of the nitro group on the surface of a chemically modified electrode. The modification enhances the sensor's sensitivity and selectivity towards the target analyte.

Research Findings: A variety of nanomaterials have been explored to fabricate high-performance sensors for nitrophenols, primarily 4-nitrophenol (4-NP) and 2-nitrophenol (2-NP). For instance, a glassy carbon electrode (GCE) modified with a heterostructure of ZnO/RuO2 nanoparticles demonstrated an exceptionally low detection limit of 52.20 pM for 2-NP. rsc.org Another sensor, based on cetyltrimethylammonium chloride (CTAC) self-assembled on alkylated β-Cyclodextrin loaded onto functionalized multi-walled carbon nanotubes (MWCNTs), showed a detection limit of 0.13 μM for nonylphenol, an alkylated phenol (B47542), demonstrating applicability to similar structures. acs.org The modification of electrodes with materials like molybdenum trioxide (MoO3) or copper oxide (CuO) also yields sensors with high electrocatalytic activity towards 4-NP. iapchem.orgresearchgate.net These sensors operate via techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), which provide distinct reduction peaks corresponding to the nitrophenol concentration.

| Electrode Modification | Target Analyte | Linear Range | Limit of Detection (LOD) | Reference |

| ZnO/RuO2 Nanoparticles | 2-Nitrophenol | Not Specified | 52.20 pM | rsc.org |

| IL-MoO3 | 4-Nitrophenol | Not Specified | 5.41 μM (DPV) | iapchem.org |

| CuO Nanostructures | 4-Nitrophenol | Not Specified | 0.93 μM (SWV) | researchgate.net |

| HE-β-CD-CTAC/F-MWCNTs | Nonylphenol | 1–200 μM | 0.13 μM | acs.org |

Table 3: Performance of various electrochemical sensing platforms for nitrophenolic compounds.

Spectrophotometric Methods for Quantitative Analysis

UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of nitrophenols. The technique is based on the principle that these compounds absorb light in the ultraviolet and visible regions of the spectrum. The presence of the phenolate (B1203915) ion under alkaline conditions causes a bathochromic (red) shift, often resulting in a distinct color that can be measured.

Research Findings: A significant challenge in spectrophotometric analysis is the severe spectral overlap that occurs when multiple nitrophenol isomers are present in a sample. nih.gov To overcome this, chemometric techniques such as partial least squares (PLS) and least square support vector machines (LS-SVM) have been successfully applied. nih.gov These methods can deconvolve the overlapping spectra to allow for the simultaneous determination of multiple nitrophenol-type compounds without prior separation. nih.gov Another study developed a method for determining p-nitrophenol (PNP) in the presence of engineered nanoparticles (ENPs), which can interfere with measurements. The method utilized acidification and a masking agent to achieve accurate determination at 317 nm. researchgate.net The linearity for PNP was established in the range of 0.00–20.0 mg/L with a correlation coefficient (R²) above 0.999. researchgate.net

Sample Preparation and Preconcentration Techniques for Environmental Matrices

The concentration of 2-Ethyl-5-nitrophenol and related compounds in environmental samples (e.g., water, soil, air) is often extremely low. Therefore, a sample preparation and preconcentration step is crucial to remove interfering matrix components and enrich the analyte to a level detectable by analytical instruments.

Research Findings: Several advanced extraction techniques have been optimized for nitrophenols:

Solid-Phase Extraction (SPE): This is a widely used technique where analytes are adsorbed from a liquid sample onto a solid sorbent. An HPLC method for nitrophenols in tap water used polymeric Lichrolut EN cartridges for SPE, achieving a preconcentration factor of 40. chromatographyonline.com

Solid-Phase Microextraction (SPME): This is a solvent-free technique that uses a coated fiber to extract analytes. A novel in-tube SPME device using a molecularly imprinted polymer (MIP) was developed for the selective extraction of 4-nitrophenol from wastewater, demonstrating high selectivity even in the presence of other phenols. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves dispersing a small amount of extraction solvent in the aqueous sample, providing a large surface area for rapid analyte transfer. DLLME has been successfully applied for the extraction of nitrophenols from various water samples. researchgate.net

Electromembrane Extraction (EME): In this technique, an electrical potential difference is applied across a supported liquid membrane (SLM) to drive charged analytes from a donor (sample) solution into an acceptor solution. EME was shown to provide enrichment factors of 36 for 2-NP and 72 for 4-NP from wastewater samples. frontiersin.org

Wet Scrubbing: For atmospheric samples, a wet scrubbing system can be used for online preconcentration of both gas and particle phase nitrophenols, allowing for monitoring of diurnal variations. rsc.org

Method Validation and Performance Metrics (Selectivity, Sensitivity, LOD, LOQ, Reproducibility)

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. It involves evaluating specific performance metrics to ensure the reliability and accuracy of the results. For the analysis of this compound, these metrics are essential for establishing a robust quantitative method.

Selectivity/Specificity: The ability of a method to differentiate and quantify the analyte in the presence of other components. In chromatography, this is demonstrated by the baseline separation of analyte peaks from matrix components and other related compounds, such as isomers. chromatographyonline.compom.go.id

Sensitivity: The method's ability to discriminate between small differences in analyte concentration, often reflected by the slope of the calibration curve.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Reproducibility/Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies in spiked samples.

Research Findings: Validation data from various studies on nitrophenol analogues provide a benchmark for what can be expected for a method tailored to this compound. A validated LC-MS/MS method for 4-amino-3-nitrophenol reported excellent linearity (R² = 0.9962–0.9993), accuracy (93.5–111.73%), and precision (RSD 1.7–14.46%). mdpi.com A GC-MS method for 2,4-dinitrophenol (B41442) showed linearity with R² > 0.998, inter- and intra-assay imprecision below 10.7%, and an extraction efficiency of 92.1%. researchgate.net An HPLC method for various nitrophenols reported recoveries between 90–112% with intraday and interday precision (CV) smaller than 15%. chromatographyonline.com

| Method | Analyte(s) | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | LOD / LOQ | Reference |

| HPLC-PDA | 4-Amino-3-nitrophenol | 1.0 | 99.06 - 101.05 | 0.59 - 1.92 | LOQ: 0.07% | pom.go.id |

| LC-MS/MS | 4-Amino-3-nitrophenol | 0.9962–0.9993 | 93.5–111.73 | 1.7–14.46 | LLOQ: 50-80 ng/mL | mdpi.com |

| GC-MS | 2,4-Dinitrophenol | > 0.998 | 92.1% (Extraction) | < 10.7 | Not Specified | researchgate.net |

| HPLC-UV | 2-NP, 4-NP, etc. | > 0.999 | 90 - 112 | < 15 | LOD: 1.8-2.9 ng/mL | chromatographyonline.com |

| EME-HPLC-UV | 2-NP, 4-NP | > 0.9997 | 67 - 76 | 2.6 - 10.3 | LOD: 3 ng/mL | frontiersin.org |

| GC-MS | 2-Amino-5-nitrophenol | Not Specified | 0.44–14.70% (error) | 0.64–14.59% | LOD: 0.02–2.58 µg/g | mdpi.com |

Table 4: Summary of method validation and performance metrics for nitrophenol analogues.

Strategic Applications of 2 Ethyl 5 Nitrophenol in Advanced Organic Synthesis and Materials Science

Role as an Intermediate in Fine Chemical Synthesis

2-Ethyl-5-nitrophenol serves as a significant intermediate in the synthesis of a variety of fine chemicals, including dyes, pharmaceuticals, and agrochemicals. nordmann.globalnordmann.global Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The nitro group, for instance, can be readily reduced to an amino group, paving the way for the synthesis of various aniline (B41778) derivatives which are important in many industrial applications. nih.gov Similarly, the phenolic hydroxyl group can undergo a range of reactions, including etherification and esterification, to produce a diverse array of derivative compounds.

The production of other nitrophenol derivatives often highlights the industrial importance of these intermediates. For example, 2-amino-5-nitrophenol (B90527) derivatives are recognized as versatile compounds for industrial starting materials and can be transformed into valuable synthetic intermediates. google.com The synthesis of such compounds often involves multi-step processes where a precursor molecule is sequentially modified. In a broader context, nitrophenols are important raw materials in the chemical industry. aip.org

The table below summarizes key reactions where this compound or analogous structures act as intermediates.

| Product Class | Key Transformation | Reagents/Conditions | Ref |

| Anilines | Reduction of Nitro Group | H₂, Pd/C or Fe/HCl | nih.gov |

| Ethers | Williamson Ether Synthesis | Alkyl halide, Base (e.g., K₂CO₃) | researchgate.net |

| Esters | Esterification | Acyl chloride or anhydride, Base | nih.gov |

| Azo Dyes | Diazotization and Coupling | NaNO₂, HCl; Coupling agent | google.com |

Building Block for Complex Heterocyclic Compounds

The structural framework of this compound makes it a valuable building block for the synthesis of complex heterocyclic compounds. cymitquimica.com These compounds, which contain rings with atoms of at least two different elements, are of great interest in medicinal chemistry due to their diverse biological activities. The synthesis of heterocyclic systems often involves the reaction of the phenolic hydroxyl group and the nitro group (often after reduction to an amine) with various reagents to form new ring structures.

For instance, the amino derivative of this compound can react with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles such as pyrazoles or imidazoles. researchgate.net Furthermore, reaction with reagents like chloroacetyl chloride can lead to the formation of β-lactam rings, a core structure in many antibiotic drugs. researchgate.net The synthesis of various heterocyclic derivatives, including those with four, five, six, and seven-membered rings, has been demonstrated starting from related nitro-substituted phenols. researchgate.netresearchgate.net

The following table illustrates the types of heterocyclic cores that can be synthesized from precursors like this compound.

| Heterocyclic Core | Synthetic Strategy | Key Reagents | Ref |

| Pyrazole | Condensation of aminophenol with 1,3-dicarbonyl compound | Hydrazine, Diketone | researchgate.net |

| Isoxazole | Reaction with hydroxylamine | Hydroxylamine hydrochloride | researchgate.net |

| Thiazine | Cyclization with sulfur-containing reagents | Thiourea | researchgate.net |

| Benzoxazole | Intramolecular cyclization of an o-aminophenol derivative | Acid catalyst | researchgate.net |

Precursor for Advanced Organic Materials with Tunable Properties

The reactivity of this compound also positions it as a precursor for the development of advanced organic materials with tunable properties. The ability to modify the phenolic and nitro functionalities allows for the systematic alteration of the molecule's electronic and physical characteristics, which can then be imparted to larger polymeric or supramolecular structures.

For example, the incorporation of this compound moieties into polymer backbones can influence properties such as thermal stability, solubility, and optical behavior. The nitro group, being strongly electron-withdrawing, can be used to tune the electronic properties of materials, which is relevant for applications in organic electronics. Research into multicomponent nanocrystals has shown that compositional tunability is a key parameter for creating materials with specific properties. acs.org Similarly, the development of porous polymer materials has demonstrated that mechanical properties can be tuned by altering the chemical composition of the polymer walls. researchgate.net

The catalytic activity of materials can also be tuned. For instance, CO₂-switchable polymer-hybrid silver nanoparticles have been used as catalysts where the activity can be modulated by the flow rate of CO₂. rsc.org This principle of tunability through chemical modification is central to the use of this compound as a material precursor.

| Material Type | Tunable Property | Synthetic Approach | Potential Application | Ref |

| Functional Polymers | Electronic Properties | Polymerization of monomers derived from this compound | Organic Semiconductors | acs.org |

| Porous Materials | Mechanical Strength | Incorporation into cross-linked polymer networks | Catalysis, Separation | researchgate.net |

| Smart Materials | Catalytic Activity | Surface functionalization of nanoparticles with derivatives | Switchable Catalysis | rsc.org |

Utilization in Synthetic Methodologies for Specific Functional Group Transformations

This compound and related compounds are utilized in various synthetic methodologies for achieving specific functional group transformations. The activating effect of the nitro group makes the aromatic ring susceptible to certain reactions, and the group itself can be transformed into a wide range of other functionalities. scispace.com

One of the most common transformations is the reduction of the nitro group to an amine, which is a cornerstone of aromatic chemistry. This transformation is crucial for the synthesis of anilines, which are precursors to a vast number of compounds. nih.gov The phenolic hydroxyl group can direct electrophilic aromatic substitution reactions, although the strong deactivating effect of the nitro group must be considered. Furthermore, the hydroxyl group itself can be converted to other functional groups, providing synthetic flexibility. For example, the Dakin reaction allows for the conversion of a phenol (B47542) to a catechol derivative, and Sandmeyer-type reactions can be used to replace an amino group (derived from the nitro group) with a variety of other substituents. organic-chemistry.org

The table below details specific functional group transformations involving nitrophenol-type structures.

| Initial Functional Group | Target Functional Group | Reaction Type | Reagents | Ref |

| Nitro Group (-NO₂) | Amino Group (-NH₂) | Reduction | H₂, Pd/C; SnCl₂, HCl | nih.gov |

| Phenolic Hydroxyl (-OH) | Ether (-OR) | Williamson Ether Synthesis | R-X, Base | researchgate.net |

| Phenolic Hydroxyl (-OH) | Aryl Halide (-X) | Halogenation (indirect) | Diazotization followed by Sandmeyer | organic-chemistry.org |

| Aromatic C-H | Aromatic C-O | Hydroxylation | Oxidizing agents | organic-chemistry.org |

Reagent in Specialized Analytical Chemistry Protocols

In the realm of analytical chemistry, this compound and its derivatives can serve as reagents in specialized protocols. Nitrophenols, in general, are used in various analytical applications due to their distinct chemical and physical properties. For instance, their acidic nature and the color change associated with the deprotonation of the phenolic hydroxyl group make them useful as pH indicators.

The presence of the nitro group can also be exploited in electrochemical detection methods. Furthermore, derivatives of this compound can be designed to act as specific chelating agents for metal ions, allowing for their detection and quantification through techniques like spectrophotometry or chromatography. The compound can also be employed as a standard or an internal standard in the analysis of environmental or biological samples for related nitroaromatic compounds. For instance, HPLC methods are used for the quantification of chloronitrophenols, and similar protocols could be adapted for this compound. frontiersin.org

The following table outlines potential analytical applications.

| Analytical Technique | Role of this compound | Principle of Detection | Ref |

| Spectrophotometry | Chromogenic Reagent | Formation of a colored complex with an analyte | |

| pH Measurement | Acid-Base Indicator | Color change upon deprotonation | aip.org |

| Chromatography (HPLC, GC) | Analytical Standard | Comparison of retention time and detector response | frontiersin.org |

| Electrochemistry | Electroactive Analyte | Redox reaction at an electrode surface |

Emerging Research Frontiers and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Nitrophenol Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the study of nitrophenols, including 2-Ethyl-5-nitrophenol. These computational tools are being employed to predict the properties, behavior, and potential applications of such compounds with unprecedented speed and accuracy.

Researchers are utilizing ML algorithms to develop predictive models for various aspects of nitrophenol research. polyphenols-site.com For instance, machine learning techniques have been successfully used to estimate the catalytic reduction performance of nitrophenols, which is crucial for their remediation from wastewater. researchgate.netnih.gov Models based on algorithms like Linear Regression, Support Vector Machines, and Random Forest can predict the efficiency of catalysts in degrading these pollutants. researchgate.net Furthermore, AI can aid in the virtual screening of large databases of phenolic compounds to identify candidates with desired properties, accelerating the discovery of new materials and drugs. polyphenols-site.com

The integration of AI also extends to understanding the complex interactions between nitrophenols and biological systems. By analyzing vast datasets, AI can help in elucidating structure-activity relationships, predicting toxicity, and identifying potential therapeutic applications of nitrophenol derivatives. polyphenols-site.com

Sustainable Synthesis and Green Chemistry Innovations for this compound

In line with the growing emphasis on environmental stewardship, significant research efforts are being directed towards the development of sustainable and green methods for the synthesis of this compound and related compounds. The principles of green chemistry, which advocate for waste reduction, the use of less hazardous substances, and energy efficiency, are at the forefront of these innovations. cuestionesdefisioterapia.comnih.gov

One promising approach involves the use of solid acid catalysts to replace traditional liquid acids in nitration reactions, a key step in the synthesis of many nitrophenols. google.com This method offers several advantages, including high yields, good selectivity, and the elimination of hazardous waste acid. google.com The catalyst can also be easily recovered and reused, further enhancing the sustainability of the process. google.com

Moreover, researchers are exploring biocatalysis and biotransformation as environmentally friendly alternatives for producing and modifying nitrophenols. cuestionesdefisioterapia.com Enzymes and whole-cell systems can offer high selectivity and operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. cuestionesdefisioterapia.commdpi.com The electrochemical synthesis of nitrophenol derivatives is another green method being investigated, offering a one-pot, room temperature process with high efficiency. researchgate.net

The development of nanocatalysts also represents a significant advancement in green chemistry for nitrophenol-related processes. ajgreenchem.com These catalysts exhibit high activity and can facilitate reactions under milder conditions, contributing to more sustainable chemical manufacturing. ajgreenchem.com

Advanced Materials Development from Nitrophenol Derivatives

The unique chemical structure of nitrophenols, including this compound, makes them valuable precursors for the development of a wide range of advanced materials with tailored properties. Derivatives of nitrophenols are being explored for applications in polymers, functional materials, and pharmaceuticals.

For example, o-nitrophenol derivatives are crucial monomers for the synthesis of high-temperature-stable polymers like polybenzoxazoles (PBOs) and hydroxypolyimides. google.com These polymers exhibit excellent thermal, electrical, and mechanical properties, making them suitable for demanding applications in aerospace and electronics. google.com

Furthermore, the functional groups on nitrophenol derivatives allow for their incorporation into various porous organic frameworks (POFs) and metal-organic frameworks (MOFs). acs.orgthe-innovation.org These materials possess high surface areas and tunable pore structures, making them promising for applications in gas storage, separation, and catalysis. the-innovation.org The introduction of nitrophenol-derived functionalities can enhance the catalytic and adsorption performance of these materials. the-innovation.org

In the pharmaceutical sector, derivatives of 2-nitrophenol (B165410) have shown potential as antimicrobial, anti-inflammatory, and analgesic agents. kajay-remedies.com They are also being investigated for their cytotoxic activity against cancer cells. kajay-remedies.com

Mechanistic Studies of Novel Degradation Pathways and Biotransformations

Understanding the degradation and transformation of this compound in the environment is crucial for assessing its environmental fate and developing effective remediation strategies. Researchers are actively investigating novel degradation pathways, both biotic and abiotic, and the underlying biochemical and chemical mechanisms.

Studies have identified various microorganisms capable of degrading chlorinated nitrophenols. frontiersin.orgplos.org For instance, some bacteria can utilize these compounds as a sole source of carbon and energy, breaking them down into less harmful substances. frontiersin.orgplos.org The degradation pathways often involve initial reduction of the nitro group, followed by dehalogenation and ring cleavage. plos.orgnih.gov The identification of the enzymes and genes involved in these processes is a key area of research. frontiersin.org

Photocatalytic degradation is another important pathway for the removal of nitrophenols from aqueous environments. scirp.org Semiconductors like titanium dioxide (TiO2) can be used as photocatalysts to generate highly reactive species that mineralize the organic pollutants. scirp.org Mechanistic studies are focused on understanding the role of different reactive oxygen species and the influence of environmental factors such as pH on the degradation efficiency. scirp.orgresearchgate.net

The biotransformation of nitrophenols can also lead to the formation of new and sometimes more toxic compounds. nih.gov Therefore, a thorough understanding of these transformation processes is essential for a complete environmental risk assessment.

Development of Ultra-Sensitive and Selective Detection Technologies

The ability to detect low concentrations of this compound and its isomers in various matrices is of paramount importance for environmental monitoring and human health protection. Consequently, there is a strong drive to develop ultra-sensitive and highly selective detection technologies.

Electrochemical sensors have emerged as a promising tool for the detection of nitrophenols. elsevierpure.comfrontiersin.orgnih.gov These sensors offer advantages such as simplicity, high sensitivity, and low cost. frontiersin.org Modifications of electrodes with nanomaterials, such as reduced graphene oxide/ZnO nanocomposites, have been shown to significantly enhance the sensitivity and selectivity of detection, reaching detection limits in the nanomolar range. elsevierpure.com